Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylate
Description
Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylate is a bicyclic organic compound featuring a cyclopenta[c]pyrrole core. This structure is characterized by:
- Bicyclic framework: A fused cyclopentane-pyrrolidine system (hexahydrocyclopenta[c]pyrrole) that confers rigidity and stereochemical complexity.
- Functional groups: A methyl ester at position 5, enhancing solubility and serving as a handle for further derivatization. A tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 5, which stabilizes the amine during synthesis and modulates bioavailability.
Its synthesis likely involves coupling a Boc-protected amine to a preformed cyclopenta[c]pyrrole intermediate under mild acidic or basic conditions, as seen in analogous protocols .
Properties
IUPAC Name |
methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)21-13(19)17-9-15(12(18)20-4)5-10-7-16-8-11(10)6-15/h10-11,16H,5-9H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRVAQYMBZQEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC2CNCC2C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylate is a complex bicyclic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a hexahydro-cyclopenta[c]pyrrole core structure that is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of the methyl ester and the carbamate functional groups enhances its solubility and bioactivity.
Research indicates that compounds with similar bicyclic structures can act as inhibitors of various biological pathways. For instance:
- Inhibition of Glycine Transporters : Compounds in the cyclopenta[c]pyrrole series have shown promising results as inhibitors of the type 1 glycine transporter (GlyT1), which is implicated in neurotransmitter regulation and has potential applications in treating schizophrenia .
- Antagonism of Retinol Binding Protein : A related octahydrocyclopenta[c]pyrrole derivative demonstrated significant antagonistic activity against retinol-binding protein (RBP4), reducing plasma levels effectively in vivo . This suggests that this compound may exhibit similar properties.
Antibacterial Activity
A series of studies have evaluated the antibacterial properties of related compounds. For example:
- Antimicrobial Efficacy : Compounds with similar structural motifs have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported that derivatives with piperazinyl urea moieties exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Cytotoxicity
The compound's potential cytotoxic effects were assessed against various human cancer cell lines:
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| A | Gastric Cancer (NUGC) | 50 |
| B | Liver Cancer (HEPG2) | 75 |
| C | Breast Cancer (MCF) | 100 |
These findings suggest that modifications in the bicyclic structure can lead to varying degrees of cytotoxicity against cancer cells .
Case Studies
- GlyT1 Inhibition Study : A study involving octahydro-cyclopenta[c]pyrrole derivatives demonstrated their ability to inhibit GlyT1 effectively. The results indicated a significant increase in cerebrospinal fluid glycine levels in animal models after administration .
- RBP4 Antagonism : Another investigation into octahydrocyclopenta[c]pyrrole analogues showed substantial reductions in RBP4 levels in rodent models. This was attributed to conformational changes induced by the compounds that prevented complex formation with transthyretin (TTR) .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains to be fully elucidated. However, related compounds have demonstrated favorable absorption and distribution characteristics in preliminary studies.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For example, a study synthesized a series of methyl pyrrole derivatives and evaluated their in vitro antimicrobial activities against various bacterial and fungal strains. The results demonstrated that specific derivatives showed promising activity with notable zones of inhibition against pathogens like Staphylococcus aureus and Candida albicans .
| Compound | Antibacterial Activity (mm) | Antifungal Activity (mm) |
|---|---|---|
| 8a | 15 | 12 |
| 8b | 18 | 10 |
| 8c | 20 | 15 |
Anticancer Potential
Pyrrole-based compounds are being explored for their anticancer properties. Studies have shown that certain methyl pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress . This highlights the potential for methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylate as a lead compound in developing new anticancer agents.
Polymer Chemistry
The compound can be utilized in polymer chemistry as a building block for synthesizing new polymers with tailored properties. Its unique structure allows for the incorporation into copolymers that exhibit enhanced mechanical strength and thermal stability. Research has shown that integrating such compounds into polymer matrices can improve their performance in applications such as coatings and adhesives.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions including:
- Knorr Reaction : Used for synthesizing pyrrole derivatives.
- Esterification : To form carboxylate esters which enhance solubility and bioavailability.
Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : To determine the structure and purity.
- Mass Spectrometry (MS) : For molecular weight confirmation.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key structural features, molecular weights, and applications of the target compound and its analogs:
Pharmacological and Physicochemical Properties
- Solubility : The methyl ester in the target compound enhances aqueous solubility compared to oxo or hydroxymethyl derivatives.
- Bioavailability : Boc protection reduces premature metabolic degradation, as observed in related RBP4 antagonists .
- Synthetic Complexity : The target compound’s bicyclic core requires stereoselective synthesis, similar to methods described for analogs using DMF/Et₃N-mediated coupling .
Research Findings and Data
NMR Spectral Comparisons
Evidence from cyclopenta[c]pyrrole derivatives (e.g., CAS 1365570-27-9) shows that substituents at position 5 significantly alter chemical shifts in regions corresponding to the bicyclic core. For example, the Boc group introduces distinct deshielding effects compared to hydroxymethyl or oxo groups .
Q & A
Q. What synthetic strategies are recommended for preparing this compound with high diastereoselectivity?
The compound’s pyrrolidine-carboxylate core can be synthesized via cyclocondensation reactions using β-keto esters and amino alcohols. A diastereoselective approach involves activating carboxylic acids with reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form mixed anhydrides, followed by cyclization under mild conditions (e.g., THF, 0–25°C). Chiral auxiliaries or enantioselective catalysis may be required to control stereochemistry at the 3a and 6a positions .
Q. How can researchers confirm the structural integrity of the synthesized compound?
Use a combination of NMR (¹H, ¹³C, 2D-COSY) to assign proton environments and carbon frameworks, particularly focusing on the cyclopenta[c]pyrrole ring system. X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in related cyclopenta-fused heterocycles . Elemental analysis (C, H, N) and HRMS (High-Resolution Mass Spectrometry) should validate molecular composition .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard for separating diastereomers. For crystalline intermediates, recrystallization using solvents like ethanol or dioxane can improve purity. Monitor purity via TLC and HPLC (C18 columns, acetonitrile/water mobile phases) .
Q. How should researchers address solubility challenges in biological assays?
The compound’s lipophilic nature may require co-solvents like DMSO or cyclodextrin-based formulations. Pre-formulation studies (e.g., shake-flask method) in PBS (pH 7.4) with ≤5% DMSO are recommended to maintain solubility without compromising assay validity .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound’s stereocenters?
Asymmetric catalysis using chiral palladium complexes (e.g., Pd(OAc)₂ with BINAP ligands) can induce enantioselectivity during cyclization. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica lipase B) may separate enantiomers post-synthesis. DFT calculations can predict transition states to optimize catalyst design .
Q. How can conformational analysis of the cyclopenta[c]pyrrole system inform drug design?
NOESY NMR experiments reveal spatial proximities between protons in the fused ring system, critical for understanding its 3D pharmacophore. Molecular dynamics simulations (e.g., AMBER force fields) can model ring puckering and predict binding modes to biological targets like GPCRs or kinases .
Q. What methodologies resolve contradictions in bioactivity data across different studies?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell lines, serum content). Validate activity via orthogonal assays:
Q. How can stability studies under physiological conditions guide formulation development?
Conduct accelerated stability testing (40°C/75% RH) over 4–8 weeks. Monitor degradation via LC-MS to identify hydrolytic cleavage points (e.g., the tert-butoxycarbonyl (Boc) group). Buffered solutions (pH 2–8) and lyophilization improve shelf life for in vivo studies .
Q. What synthetic routes minimize byproducts during scale-up?
Replace traditional coupling agents (e.g., DCC) with polymer-supported reagents to simplify purification. Continuous-flow reactors enhance heat/mass transfer for exothermic steps like Boc deprotection (TFA-mediated). Process analytical technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring .
Q. How do steric and electronic effects influence reactivity at the 5-carboxylate position?
Substituents on the cyclopenta[c]pyrrole ring alter electron density at the carboxylate, affecting nucleophilic acyl substitution. Hammett σ values predict reactivity trends: Electron-withdrawing groups (e.g., nitro) accelerate ester hydrolysis, while bulky tert-butyl groups hinder it. Kinetic studies (UV-Vis or ¹H NMR) quantify these effects .
Methodological Notes
- Data Contradiction Analysis : Compare synthetic yields and stereochemical outcomes across literature (e.g., vs. 6). Adjust catalysts (e.g., Pd vs. Cu) or solvents (polar aprotic vs. ethereal) to reconcile differences.
- Advanced Characterization : Synchrotron X-ray diffraction resolves subtle conformational changes in crystalline forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
